1-Benzyl-3-phenyl-piperidin-3-ol

Description

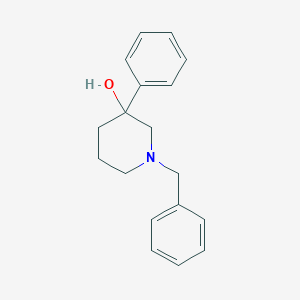

1-Benzyl-3-phenyl-piperidin-3-ol is a piperidine derivative featuring a benzyl group at the 1-position and a phenyl substituent at the 3-position of the piperidine ring, with a hydroxyl group also at the 3-position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the aromatic substituents.

Properties

CAS No. |

58879-07-5 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

1-benzyl-3-phenylpiperidin-3-ol |

InChI |

InChI=1S/C18H21NO/c20-18(17-10-5-2-6-11-17)12-7-13-19(15-18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2 |

InChI Key |

GUMQNJUIAGFXKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-phenyl-piperidin-3-ol with structurally related piperidine derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Substituent Variations at Position 3

- 1-Benzyl-3-hydroxypiperidine (CAS 14813-01-5) Structure: Lacks the phenyl group at position 3, replaced by a hydroxyl (-OH). Properties: Reduced steric bulk compared to the phenyl-substituted analog. Applications: Often used as a precursor for chiral ligands or pharmaceuticals .

1-Benzyl-3-(hydroxymethyl)piperidin-3-ol (CAS 112197-89-4)

1-Benzyl-3-phenylpiperidin-4-one (CAS 446302-83-6)

- Structure : Replaces the hydroxyl group with a ketone (-C=O) at position 4 and retains the phenyl group at position 3.

- Properties : The ketone introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). Higher lipophilicity due to the absence of a polar hydroxyl group .

Stereochemical Variations

- (R)-1-Benzyl-3-hydroxypiperidine (CAS 91599-81-4)

Functional Group Modifications

- 1-Benzyl-3-chloromethylpiperidine (CAS 104778-58-7) Structure: Chloromethyl (-CH₂Cl) group at position 3. Properties: The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions. Potential toxicity concerns due to halogenated byproducts .

- Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Structure: Carbamate-protected amino group at position 4. Properties: The amino group (-NH₂) offers nucleophilic sites for conjugation, while the carbamate group improves stability.

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₈H₂₁NO | ~267.4 | Phenyl and hydroxyl at position 3 |

| 1-Benzyl-3-hydroxypiperidine | 14813-01-5 | C₁₂H₁₇NO | 191.3 | Hydroxyl at position 3 |

| 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | 112197-89-4 | C₁₃H₁₉NO₂ | 221.3 | Dual hydroxyl groups |

| 1-Benzyl-3-phenylpiperidin-4-one | 446302-83-6 | C₁₈H₁₉NO | 265.4 | Ketone at position 4 |

| (R)-1-Benzyl-3-hydroxypiperidine | 91599-81-4 | C₁₂H₁₇NO | 191.3 | Enantiopure (R)-configuration |

Research Findings and Implications

- Reactivity : The phenyl group in this compound may stabilize transition states in catalytic reactions, whereas hydroxyl or ketone analogs are more suited for polar interactions .

- Toxicity: Limited toxicological data for benzyl-piperidine derivatives (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) suggest the need for rigorous safety profiling, especially for halogenated variants .

- Applications : Enantiopure derivatives like (R)-1-Benzyl-3-hydroxypiperidine are critical in drug development, while chloromethyl analogs serve as alkylating agents in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.